molecular formula C9H11N3O3 B15256775 2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

Cat. No.: B15256775
M. Wt: 209.20 g/mol
InChI Key: PXOVUEHJTXZEKI-UHFFFAOYSA-N
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Description

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyrimidine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets.

    Pyrimidine-4-carboxylic acid: A compound with a similar pyrimidine ring structure.

Uniqueness

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid is unique due to the combination of azetidine and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c13-8-4-6(9(14)15)10-7(11-8)5-12-2-1-3-12/h4H,1-3,5H2,(H,14,15)(H,10,11,13)

InChI Key

PXOVUEHJTXZEKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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